N-(1,3-BENZODIOXOL-5-YLMETHYL)-N'-ETHYL-N-[1-(4-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]THIOUREA
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Overview
Description
N-(1,3-BENZODIOXOL-5-YLMETHYL)-N’-ETHYL-N-[1-(4-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]THIOUREA is a complex organic compound with a unique structure that includes a benzodioxole ring, a methoxyphenyl group, and a thiourea linkage. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of N-(1,3-BENZODIOXOL-5-YLMETHYL)-N’-ETHYL-N-[1-(4-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]THIOUREA involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Benzodioxole Intermediate: The benzodioxole ring is synthesized through a cyclization reaction involving catechol and formaldehyde.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction.
Formation of the Thiourea Linkage: The final step involves the reaction of the intermediate compounds with thiourea under controlled conditions to form the desired product.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
N-(1,3-BENZODIOXOL-5-YLMETHYL)-N’-ETHYL-N-[1-(4-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]THIOUREA undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol .
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: This compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of N-(1,3-BENZODIOXOL-5-YLMETHYL)-N’-ETHYL-N-[1-(4-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]THIOUREA involves its interaction with molecular targets such as enzymes and receptors. It specifically binds to and antagonizes the activity of smoothened (Smo) in the hedgehog signaling pathway, inhibiting proliferation and inducing apoptosis in tumor cells . This pathway is crucial in the regulation of cell growth and differentiation, making this compound a potential therapeutic agent.
Comparison with Similar Compounds
N-(1,3-BENZODIOXOL-5-YLMETHYL)-N’-ETHYL-N-[1-(4-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]THIOUREA can be compared with other similar compounds, such as:
N-(1,3-BENZODIOXOL-5-YLMETHYL)-N’-(4-METHOXYPHENYL)THIOUREA: This compound shares a similar structure but lacks the ethyl group and the pyrrolidine ring, which may affect its biological activity.
N-(1,3-BENZODIOXOL-5-YLMETHYL)-N’-(3-METHOXYPHENYL)THIOUREA: This compound has a methoxy group at a different position, which can influence its reactivity and interactions.
N-METHYL-1-(1,3-BENZODIOXOL-5-YL)-2-BUTANAMINE: This compound is structurally related but has different functional groups, leading to distinct biological effects.
The uniqueness of N-(1,3-BENZODIOXOL-5-YLMETHYL)-N’-ETHYL-N-[1-(4-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]THIOUREA lies in its specific combination of functional groups, which contribute to its diverse range of applications and potential therapeutic benefits.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-ethyl-1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S/c1-3-23-22(31)24(12-14-4-9-18-19(10-14)30-13-29-18)17-11-20(26)25(21(17)27)15-5-7-16(28-2)8-6-15/h4-10,17H,3,11-13H2,1-2H3,(H,23,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUUASINWDTKDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)N(CC1=CC2=C(C=C1)OCO2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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